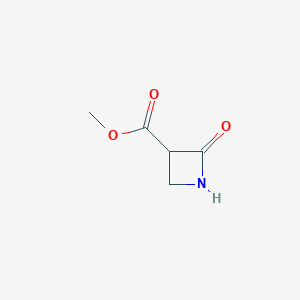

Methyl 2-oxoazetidine-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxoazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-9-5(8)3-2-6-4(3)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALDMZJTVWPGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668442 | |

| Record name | Methyl 2-oxoazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698356-66-0 | |

| Record name | Methyl 2-oxoazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Oxoazetidine 3 Carboxylate and Its Derivatives

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition, particularly the Staudinger ketene-imine cycloaddition, represents one of the most fundamental and widely utilized methods for the synthesis of β-lactams. mdpi.com This reaction involves the formation of the azetidinone ring by combining a ketene (B1206846) and an imine component.

The reaction between an acyl ketene, often generated in situ, and an imine provides a direct route to 3-acyl-2-azetidinones. These compounds are valuable precursors to derivatives like methyl 2-oxoazetidine-3-carboxylate. A common precursor for the required acyl ketene is diketene (B1670635), which serves as an equivalent to acetylketene. The cycloaddition of diketene with various imines has been shown to produce 3-acetyl-2-azetidinone derivatives, which can be further modified.

The reaction typically involves combining the imine and the ketene precursor in a suitable solvent. The choice of reactants and conditions can influence the yield and stereochemical outcome. For instance, the reaction of diketene with N-benzylidene-p-anisidine can yield the corresponding 3-acetyl-β-lactam.

Table 1: Examples of [2+2] Cycloaddition for 3-Acetyl-2-azetidinone Synthesis

| Imine Reactant | Kete Precursor | Product | Yield (%) | Reference |

| N-Benzylidene-p-anisidine | Diketene | 3-Acetyl-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | 66 | |

| N-Benzylideneaniline | Diketene | 3-Acetyl-1,4-diphenylazetidin-2-one | 55 | |

| N-(4-Chlorobenzylidene)aniline | Diketene | 3-Acetyl-4-(4-chlorophenyl)-1-phenylazetidin-2-one | 45 |

This table illustrates the synthesis of 3-acetyl-2-azetidinones, which are structural analogs and synthetic precursors to this compound, via the [2+2] cycloaddition of diketene and various imines.

A critical aspect of the Staudinger cycloaddition is controlling the stereochemistry at the C3 and C4 positions of the newly formed ring. The relative configuration (cis or trans) of the substituents is highly dependent on the reaction conditions and the electronic and steric properties of the ketene and imine substrates. researchgate.net

Generally, the reaction is known to proceed through a zwitterionic intermediate. The stereochemical outcome is determined by the relative rates of two competing pathways from this intermediate: direct ring closure to the β-lactam versus rotation around the C-N single bond followed by ring closure. Factors such as the geometry of the imine ((E) or (Z)), the substituents on both reactants, and the reaction temperature can influence which pathway predominates, thus dictating the cis/trans selectivity. researchgate.net For many cycloadditions of ketenes with chiral imines, a high degree of asymmetric induction has been achieved, making this a powerful tool for synthesizing enantiomerically enriched β-lactams. It has been reported that cycloaddition reactions involving diketene can proceed in a highly stereoselective manner to afford exclusively cis-3,4-disubstituted-3-acetyl-2-azetidinones.

Intramolecular Cyclization Approaches

Intramolecular cyclization offers a powerful alternative for the construction of the azetidin-2-one (B1220530) ring, often providing excellent control over stereochemistry by building upon a pre-existing chiral center in the acyclic precursor.

One of the most effective intramolecular strategies for synthesizing 2-oxoazetidine-3-carboxylic acid esters is the cyclization of γ-amino-α-diazo-β-ketoesters. beilstein-journals.orgnih.gov This method typically involves a Wolff rearrangement of the diazo compound to generate a ketene intermediate, which is then trapped intramolecularly by the nitrogen atom to form the β-lactam ring. beilstein-journals.org This transformation is often promoted by metal catalysts, such as rhodium or copper salts, or by photochemical or thermal methods. nih.gov While detailed examples for the methyl ester are part of broader synthetic strategies, the general transformation is well-established. For instance, studies on the cyclization of related N-Cbz-protected diazoketones derived from amino acids have shown that the cyclization can be catalyzed by various acids, although these may lead to six-membered oxazinanones depending on the conditions and substrate. nih.govresearchgate.netnih.gov The key to forming the desired four-membered azetidinone is to facilitate the intramolecular nucleophilic attack of the amine onto the ketene generated from the diazoketoester functionality.

Table 2: General Conditions for Intramolecular Cyclization of Diazo Precursors

| Diazo Precursor Type | Catalyst/Condition | Product Type | Reference |

| γ-Amino-α-diazo-β-ketoester | Thermal/Photochemical/Metal Catalyst | 2-Oxoazetidine-3-carboxylate | beilstein-journals.orgnih.gov |

| N-Cbz-protected diazoketone | HClO₄-SiO₂ | 1,3-Oxazinane-2,5-dione | nih.govnih.gov |

| N-Cbz-protected diazoketone | Rhodium(II) acetate (B1210297) | 3-Azetidinone (byproduct) | researchgate.net |

This table compares conditions for the cyclization of diazo compounds, highlighting the specific precursor required for the synthesis of 2-oxoazetidine-3-carboxylates versus related heterocyclic structures.

An oxidative radical cyclization approach using manganese(III) acetate provides another route to the azetidin-2-one core. Specifically, the manganese(III)-promoted cyclization of N-alkenyl malonamides can be used to synthesize 3-(aminocarbonyl)-β-lactams, which are closely related to this compound. beilstein-journals.org This method involves the generation of a radical on the carbon atom between the two carbonyl groups of the malonamide (B141969) moiety, which then undergoes a 4-exo-trig cyclization onto the tethered alkene. This one-pot synthesis is particularly useful for creating a variety of 3-substituted β-lactams. nih.gov The reaction is effective for producing not only 3-(aryl/alkylaminocarbonyl)-β-lactams but also their thio-analogs. The relative configuration of the products can be unambiguously determined, often by X-ray crystallography.

Intramolecular Cyclization Approaches

Intramolecular C-H Insertion Reactions

A significant and efficient pathway to β-lactam esters involves the intramolecular C-H insertion of diazomonomalonamides, a reaction often facilitated by various catalysts. nih.govresearchgate.net This method is a powerful tool for constructing the strained four-membered azetidinone ring. The reaction proceeds through a transition-metal-catalyzed decomposition of a diazo compound, which generates a reactive carbene intermediate. This carbene then inserts into a carbon-hydrogen bond within the same molecule to form the β-lactam ring.

Transition metal catalysts, particularly those based on rhodium and copper, are frequently employed to mediate this transformation. mdpi.comyoutube.com For instance, rhodium(II) catalysts have proven effective in promoting the cyclization of diazomonomalonamides to yield the corresponding β-lactam esters. nih.govresearchgate.net The choice of catalyst can influence the efficiency and selectivity of the reaction. For example, rhodium catalysts with perfluorinated ligands can sometimes favor other reaction pathways, such as the Wolff rearrangement or oxidative cleavage, over the desired C-H insertion. beilstein-journals.org

The intramolecular C-H insertion approach offers a direct route to the 2-oxoazetidine-3-carboxylate core structure. The strategic placement of the diazo group and the targeted C-H bond within the precursor molecule allows for a controlled ring-closing reaction, providing a valuable method for the synthesis of these important heterocyclic compounds.

Wolff Rearrangement-Based Syntheses

The Wolff rearrangement stands as a cornerstone in the synthesis of 2-oxoazetidine-3-carboxylate derivatives. wikipedia.orgorganic-chemistry.orgchem-station.com This reaction involves the conversion of an α-diazocarbonyl compound, such as a diazotetramic acid, into a ketene intermediate through the expulsion of dinitrogen. nih.govwikipedia.org This highly reactive ketene can then be trapped by various nucleophiles to afford a diverse range of carboxylic acid derivatives, including the target methyl ester. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org

Thermally Promoted Wolff Rearrangement of Diazotetramic Acids

A robust method for generating the key β-lactam ketene intermediate is the thermally promoted Wolff rearrangement of diazotetramic acids. nih.govbeilstein-journals.org This process typically requires significant heat to induce the rearrangement and loss of nitrogen gas. organic-chemistry.orgbeilstein-journals.org The resulting ketene is an excellent electrophile that readily reacts with nucleophiles present in the reaction mixture. beilstein-journals.org

When this rearrangement is carried out in the presence of an alcohol like methanol (B129727), the ketene is trapped to form the corresponding methyl ester, yielding this compound derivatives. organic-chemistry.orgbeilstein-journals.org Research has shown that conducting the reaction at elevated temperatures, for instance in 1,2-dichlorobenzene (B45396) at 200°C, can lead to the formation of the desired β-lactam product. beilstein-journals.org However, these high temperatures can sometimes lead to side reactions or decomposition of the products. organic-chemistry.org The stereochemistry of the starting diazotetramic acid can also influence the stereochemical outcome of the final β-lactam product, with chiral diazotetramic acids often yielding trans-diastereomeric β-lactams exclusively. researchgate.netbeilstein-journals.orgnih.gov

Microwave-Assisted Protocols in Wolff Rearrangement

To enhance the efficiency and control of the thermally promoted Wolff rearrangement, microwave-assisted protocols have been developed. nih.govbeilstein-journals.org Microwave irradiation offers a significant advantage by enabling rapid and uniform heating of the reaction mixture, often leading to shorter reaction times and improved yields compared to conventional heating methods. beilstein-journals.orgderpharmachemica.comclockss.org

In the synthesis of 2-oxoazetidine-3-carboxylate derivatives from diazotetramic acids, microwave heating at temperatures around 200°C in a sealed vial has been shown to ensure complete conversion of the diazo compound in a relatively short period. nih.govbeilstein-journals.org For example, the reaction of a diazotetramic acid with a nucleophile under microwave irradiation can yield the corresponding β-lactam derivative in high yield after a simple purification process. beilstein-journals.org The use of microwave assistance has been reported to provide slightly higher yields compared to conventional heating in some cases. beilstein-journals.org

Introduction of Nucleophiles for Diverse Ester Formation

A key advantage of the Wolff rearrangement-based synthesis is the ability to introduce a wide variety of nucleophiles to trap the ketene intermediate, leading to a diverse library of 2-oxoazetidine-3-carboxylic acid derivatives. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This versatility allows for the facile modification of the substituent on the exocyclic carbonyl group at a late stage of the synthesis. beilstein-journals.org

While the focus is on this compound, this methodology is not limited to methanol as the nucleophile. A broad range of alcohols can be employed to generate different ester derivatives. beilstein-journals.org Beyond alcohols, other nucleophiles such as aromatic and aliphatic amines, as well as thiols, have been successfully used to produce the corresponding amides and thioesters in moderate to high yields. beilstein-journals.org This highlights the extensive applicability of this synthetic strategy for creating a wide array of structurally varied β-lactam compounds. researchgate.netbeilstein-journals.orgnih.gov

Alternative and Complementary Synthetic Routes

Beyond the well-established Wolff rearrangement, other synthetic strategies provide valuable access to the 2-oxoazetidine-3-carboxylate framework.

Mannich Reaction-Based Syntheses

The Mannich reaction offers an alternative pathway for the construction of β-lactam rings. gijash.comnih.govlibretexts.org This reaction typically involves the aminoalkylation of a carbon acid using formaldehyde (B43269) and a primary or secondary amine to form a "Mannich base." libretexts.orgchemistrysteps.com In the context of β-lactam synthesis, variations of the Mannich reaction, such as the reductive Mannich-type reaction, have been developed.

One such method involves a rhodium-catalyzed reductive Mannich-type reaction. nih.govacs.org In this approach, a rhodium-hydride complex, generated from a rhodium catalyst and a reducing agent like diethylzinc, facilitates the 1,4-reduction of an α,β-unsaturated ester. nih.govacs.org This produces a Reformatsky-type reagent which then reacts with an imine to yield the desired β-lactam. nih.govacs.org This particular method has been shown to be highly diastereoselective, providing predominantly syn-β-lactams in good to excellent yields. acs.org This strategy represents a valuable tool for accessing specific stereoisomers of 2-oxoazetidine-3-carboxylate derivatives.

Alkylation and Nitration Strategies for Azetidine (B1206935) Derivatives

The introduction of alkyl and nitro groups to the azetidine framework represents a critical step in the diversification of this important class of compounds.

Alkylation:

A straightforward approach to synthesizing 1,3-disubstituted azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another effective method is the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyst. This strategy facilitates the rapid synthesis of bis-functionalized azetidines bearing a variety of substituents, including alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.org Furthermore, imidate alkylating agents have proven effective for a range of nucleophiles, including carboxylic acids, under acidic or thermal conditions. syr.edu For instance, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, readily prepared from 2-(trimethylsilyl)ethanol, can be used to generate 2-trimethylsilylethyl (TMSE) esters under thermal conditions. syr.edu

A summary of selected alkylation methods is presented below:

| Starting Material | Reagent(s) | Product Type | Reference |

| Primary amines | 2-substituted-1,3-propanediol bis-triflates | 1,3-disubstituted azetidines | organic-chemistry.org |

| 1-Azabicyclo[1.1.0]butane | Organometal reagents, Cu(OTf)₂ | Bis-functionalized azetidines | organic-chemistry.org |

| Carboxylic acids | 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | 2-trimethylsilylethyl esters | syr.edu |

Nitration:

Nitration of aromatic rings typically involves treatment with nitric acid (HNO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄) to form the active electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com In the context of azetidine derivatives, particularly those containing aromatic moieties, nitration can be achieved under various conditions. For example, the nitration of (2H)-1,4-benzoxazin-3(4H)-one has been shown to yield the 6-nitro and subsequently the 6,8-dinitro derivatives. researchgate.net The concentration of nitric acid can significantly influence the reaction outcome. For instance, nitration of fused 5,7-diamino pyrimidine (B1678525) derivatives with concentrated nitric acid selectively yields N-(5-amino-4,5-dihydro- acs.orgnih.govresearchgate.netoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations result in different products. rsc.org Decarboxylative nitration of α,β-unsaturated carboxylic acids using nitric acid and azobisisobutyronitrile (AIBN) provides a route to nitroolefins. chemrevlett.com

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Azetidines

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted azetidines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

A notable application is the N-arylation of azetidine with aryl or heteroaryl bromides, which provides access to a wide range of N-arylazetidines without cleavage of the azetidine ring. researchgate.netthieme-connect.com This method's utility is further demonstrated by its application in double N-arylations. researchgate.net Palladium catalysis also facilitates the intramolecular amination of unactivated C(sp³)–H bonds, a strategy that has been successfully employed to construct complex polycyclic azetidine-containing scaffolds. acs.org

Furthermore, palladium-catalyzed ring-opening cross-coupling of aziridines offers a regioselective and stereospecific route to functionalized amines, which can be precursors to azetidine derivatives. acs.org For example, the reaction of 2-arylaziridines with arylboronic acids, catalyzed by a palladium/N-heterocyclic carbene (NHC) system, yields enantioenriched β-phenethylamines. acs.org Computational studies have been instrumental in elucidating the mechanisms and the origins of regioselectivity in these transformations. acs.org The Suzuki-Miyaura cross-coupling of 3-iodoazetidine (B8093280) with arylsilanes under mild conditions also provides a straightforward route to 3-arylazetidines. organic-chemistry.org

Horner-Wadsworth-Emmons Reactions in Azetidine Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the stereoselective synthesis of alkenes, particularly those with an E-configuration. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com

In the context of azetidine synthesis, the HWE reaction is instrumental in introducing exocyclic double bonds, which can then be further functionalized. A key example is the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate from N-Boc-azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate. mdpi.com This reaction, often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides a versatile intermediate for further derivatization. mdpi.com The resulting α,β-unsaturated ester can undergo aza-Michael addition with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com

The versatility of the HWE reaction allows for its use in both linear and convergent synthetic strategies, and its chemoselectivity enables differentiation between aldehydes and ketones. researchgate.net

Copper(I)-Catalyzed Reactions

Copper(I) catalysis has proven to be a valuable tool in the synthesis and functionalization of azetidine derivatives. One significant application is the synthesis of azetidine nitrones from O-propargylic oximes. acs.orgnih.govacs.org This reaction proceeds through a copper(I)-catalyzed tandem nih.govthe-innovation.org-rearrangement and 4π-electrocyclization cascade. acs.orgnih.gov The substituents on the alkyne and oxime moieties play a crucial role in determining the reaction outcome. acs.orgnih.gov

Copper catalysis is also employed in the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines. the-innovation.org Furthermore, copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides provide a mild and efficient route to functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. organic-chemistry.org The N-arylation of β-amino alcohols, a key step in the synthesis of N-aryl-2-cyanoazetidines, can also be achieved using copper catalysis. organic-chemistry.org

Derivatization and Functionalization of the Core Structure

Introduction of Substituents on the Nitrogen Atom

The nitrogen atom of the azetidine ring is a common site for introducing structural diversity. N-alkylation can be achieved through various methods, including reactions with alkyl halides. For instance, heterocyclic carboxylates can be N-alkylated with N-Boc-3-iodoazetidine to create novel amino acid-like building blocks. researchgate.net

A significant method for N-functionalization is the palladium-catalyzed N-arylation, which allows for the coupling of azetidine with a wide array of aryl and heteroaryl bromides. researchgate.netthieme-connect.com This reaction proceeds under conditions that preserve the integrity of the strained four-membered ring. researchgate.net

Stereoselective Preparation of Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure azetidine derivatives is of paramount importance for their application in medicinal chemistry. Several strategies have been developed to achieve high levels of stereocontrol.

One approach involves the use of chiral starting materials. For example, the stereoselective synthesis of both enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid has been accomplished starting from homochiral glycidol. rsc.org This method allows for the synthesis of novel cyclic α-hydrazino acids with orthogonal protection, enabling selective functionalization at either nitrogen atom. rsc.org

Another strategy employs chiral resolving agents. A practical synthesis of each enantiomer of 2-methyl-azetidine-2-carboxylic acid has been developed using (S)-phenylglycinol as a resolving agent. researchgate.net The diastereomeric amides formed are readily separated by chromatography. researchgate.net

Organocatalysis also offers a powerful tool for the enantioselective synthesis of azetidines. For example, L-proline can be used to catalyze the formation of highly functionalized azetidines with a chiral tetrasubstituted carbon stereocenter in good to excellent yields and high enantioselectivities. researchgate.net

Furthermore, the Wolff rearrangement of chiral diazotetramic acids in the presence of nucleophiles leads to the exclusive formation of trans-diastereomeric β-lactams, providing a stereoselective route to 2-oxoazetidine-3-carboxylic acid derivatives. nih.govbeilstein-journals.orgnih.gov

A summary of methods for stereoselective synthesis is provided below:

| Method | Chiral Source/Catalyst | Product Type | Reference |

| Chiral Pool Synthesis | Homochiral glycidol | Enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid | rsc.org |

| Chiral Resolution | (S)-Phenylglycinol | Enantiomers of 2-methyl-azetidine-2-carboxylic acid | researchgate.net |

| Organocatalysis | L-Proline | Highly functionalized azetidines with chiral tetrasubstituted carbon | researchgate.net |

| Wolff Rearrangement | Chiral diazotetramic acids | trans-diastereomeric 2-oxoazetidine-3-carboxylic acid derivatives | nih.govbeilstein-journals.orgnih.gov |

Formation of Spirocyclic Azetidine Systems

The synthesis of spirocyclic systems incorporating the azetidin-2-one (β-lactam) ring is a significant area of research due to the prevalence of this motif in biologically active compounds. nih.gov The azetidin-2-one structure is a cornerstone of life-saving antibiotics like penicillins and cephalosporins. nih.gov Spirocyclic β-lactams, where a spiro carbon is at position C3 or C4 of the azetidine ring, represent a class of compounds with unique three-dimensional structures that are of great interest in medicinal chemistry. nih.govnih.gov

One effective strategy for constructing spirocyclic 2-oxoazetidine derivatives involves the thermally-promoted Wolff rearrangement of spirocyclic 3-diazotetramic acids. This reaction proceeds through a ketene intermediate, which is then trapped by a nucleophile to form the desired spirocyclic β-lactam. nih.govresearchgate.net This method is advantageous as it allows for the creation of structurally diverse products by varying the nucleophile. nih.gov For instance, the thermolysis of spirocyclic diazotetramic acid derivatives in the presence of various amines or alcohols leads to the corresponding spirocyclic amides and esters of 2-oxoazetidine-3-carboxylic acid. researchgate.netresearchgate.net

A notable example involves the microwave-assisted thermolysis of a spirocyclic diazotetramic acid (derived from cyclopentane) in the presence of p-anisidine. This reaction efficiently produces the corresponding spirocyclic N-(4-methoxyphenyl)-2-oxoazetidine-3-carboxamide. nih.gov The use of chiral diazotetramic acids in this process has been shown to yield exclusively trans-diastereomeric β-lactam products. nih.govresearchgate.net

Another approach to spiro-azetidines involves strain-release-driven synthesis using azabicyclo[1.1.0]butane precursors. This method allows for the assembly of functionalized azetidines and azetidine-containing spirocycles through reactions like electrophile-induced spirocyclisation-desilylation. bris.ac.uk Furthermore, conjugate addition of chiral α-amino esters to nitroalkenes generated from N-Boc-azetidin-3-one, followed by nitro group reduction and spontaneous cyclization, provides an efficient route to novel spirocyclic analogues of diketopiperazines. researchgate.net

The table below summarizes the synthesis of a spirocyclic 2-oxoazetidine-3-carboxamide derivative.

| Starting Material | Nucleophile | Product | Yield (%) | Method |

| Spiro[4.4]nonane-1,6-dione derived 3-diazotetramic acid | p-Anisidine | N-(4-methoxyphenyl)-1-azaspiro[4.4]nonan-2-one-3-carboxamide | 81% | Microwave-assisted thermolysis |

Amidation and Esterification of Carboxylic Acid Precursors

The conversion of carboxylic acids to amides and esters is a fundamental transformation in organic synthesis. mdpi.com In the context of 2-oxoazetidine-3-carboxylic acid, these reactions provide access to a wide array of derivatives with potential biological applications. nih.gov

Amidation

The direct amidation of a carboxylic acid with an amine is often challenging and may require an activating agent to proceed under mild conditions. lookchemmall.combohrium.com One successful strategy for the amidation of 2-oxoazetidine-3-carboxylic acid involves the use of a coupling agent. For example, 2-oxoazetidine-3-carboxylic acids, which can be obtained via the hydrogenolysis of their corresponding benzyl esters, undergo amidation to furnish new β-lactam derivatives. nih.govresearchgate.net

The table below details the amidation of a 2-oxoazetidine-3-carboxylic acid precursor.

| Carboxylic Acid Precursor | Amine | Coupling Agent/Conditions | Product | Yield (%) |

| 1-(4-methoxyphenyl)-4,4-dimethyl-2-oxoazetidine-3-carboxylic acid | Benzylamine | TBTU, DIPEA, CH2Cl2, rt, 12h | N-benzyl-1-(4-methoxyphenyl)-4,4-dimethyl-2-oxoazetidine-3-carboxamide | 78% |

| 1-(4-methoxyphenyl)-4,4-dimethyl-2-oxoazetidine-3-carboxylic acid | 4-Fluorobenzylamine | TBTU, DIPEA, CH2Cl2, rt, 12h | N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-4,4-dimethyl-2-oxoazetidine-3-carboxamide | 96% |

Data sourced from a study on the Wolff rearrangement of diazotetramic acids. researchgate.netresearchgate.net TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) were used as the coupling agent and base, respectively.

More general methods for amidation include the use of boronic acid catalysts, which can facilitate the reaction between a carboxylic acid and an amine, often with azeotropic removal of water. mdpi.com Another approach involves the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as an efficient coupling agent for the chemoselective amidation of various carboxylic acids under mild conditions. lookchemmall.com

Esterification

Esterification of carboxylic acids is commonly achieved through the Fischer esterification reaction, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

In the context of 2-oxoazetidine-3-carboxylic acid derivatives, esters can be synthesized directly through the Wolff rearrangement of diazotetramic acids in the presence of an alcohol as the nucleophile. nih.gov This method allows for the one-step formation of various esters of 2-oxoazetidine-3-carboxylic acid. For example, the reaction of a diazotetramic acid with benzyl alcohol under thermal conditions yields the corresponding benzyl 2-oxoazetidine-3-carboxylate. nih.gov

The table below presents an example of the synthesis of an ester derivative.

| Starting Material | Nucleophile (Alcohol) | Product | Yield (%) | Method |

| 1-(4-methoxyphenyl)-5,5-dimethyl-3-diazopyrrolidine-2,4-dione | Benzyl alcohol | Benzyl 1-(4-methoxyphenyl)-4,4-dimethyl-2-oxoazetidine-3-carboxylate | 91% | Microwave-assisted thermolysis |

This reaction proceeds via a Wolff rearrangement of the diazotetramic acid. nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Oxoazetidine 3 Carboxylate

Ring-Opening Reactions of the Azetidine-2-one Ring

The reactivity of the azetidine-2-one ring is largely dictated by the significant ring strain, which renders the amide bond susceptible to cleavage.

Nucleophilic Attack and Ring Strain Effects

The four-membered ring of azetidin-2-ones, commonly known as β-lactams, possesses considerable ring strain, making them more reactive than their acyclic amide counterparts. bhu.ac.in This increased reactivity stems from the deviation of the bond angles from the ideal sp3 and sp2 geometries, leading to poor orbital overlap and a high-energy ground state. Consequently, the carbonyl group of a β-lactam is more electrophilic and susceptible to nucleophilic attack. bhu.ac.in

The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate is facilitated by the relief of ring strain, which drives the cleavage of the acyl-nitrogen bond. bhu.ac.in This process, known as nucleophilic acyl substitution, is a hallmark of β-lactam chemistry. For instance, hydrolysis of β-lactams in the presence of a base yields β-amino acids, while reaction with amines produces β-amino amides. bhu.ac.in The driving force for these ring-opening reactions is the release of the inherent strain in the four-membered ring.

The general mechanism for nucleophilic acyl substitution on a β-lactam involves two key steps:

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The lone pair on the oxygen re-forms the π-bond, and the bond between the carbonyl carbon and the nitrogen atom breaks, leading to the ring-opened product. masterorganicchemistry.com

This reactivity is central to the biological activity of penicillin and other β-lactam antibiotics, which act by acylating and thereby inactivating bacterial enzymes responsible for cell wall synthesis.

Stereochemical Outcomes and Regioselectivity in Ring-Opening

The stereochemistry of the substituents on the β-lactam ring plays a crucial role in determining the outcome of ring-opening reactions. The approach of the nucleophile and the subsequent bond cleavage often occur with a predictable stereochemical course. For instance, the opening of the azetidinone ring can proceed with an inversion of configuration at the carbon atom undergoing nucleophilic attack. acs.org

Regioselectivity becomes a key consideration when the azetidine (B1206935) ring is unsymmetrically substituted. In such cases, the nucleophile may preferentially attack one of the two ring carbons adjacent to the nitrogen atom. The regioselectivity is influenced by both electronic and steric factors. magtech.com.cn Electron-withdrawing groups, such as a carboxylate, can activate the adjacent carbon-nitrogen bond towards cleavage by stabilizing the developing negative charge in the transition state. magtech.com.cn Conversely, sterically bulky nucleophiles tend to attack the less hindered carbon atom. magtech.com.cn

In the context of Methyl 2-oxoazetidine-3-carboxylate, the presence of the ester group at the C3 position influences the regioselectivity of ring-opening. Nucleophilic attack can occur at either the C2 carbonyl carbon or the C4 carbon. Attack at the C2 carbonyl is the more common pathway for typical nucleophilic acyl substitution reactions leading to ring cleavage.

A study on the thermal Wolff rearrangement of diazotetramic acids to form 2-oxoazetidine-3-carboxylic acid derivatives demonstrated that the reaction of chiral diazotetramic acids leads exclusively to trans-diastereomeric β-lactams. nih.govresearchgate.netnih.gov This highlights the high degree of stereocontrol that can be achieved in the synthesis of these systems, which in turn dictates the stereochemical outcome of subsequent ring-opening reactions.

Ring Expansion and Contraction Processes

Beyond simple ring-opening, the strained azetidin-2-one (B1220530) ring can participate in more complex rearrangements, including ring expansion and contraction. rsc.org These reactions often proceed through carbocation or radical intermediates and can lead to the formation of larger or smaller heterocyclic systems.

Ring Expansion: Azetidin-2-ones can undergo ring expansion to form five-membered rings like pyrrolidines or other heterocyclic structures. For example, photochemical rearrangement of azetidine ketones can lead to the formation of pyrroles through a proposed biradical intermediate. bhu.ac.in While not directly involving this compound, this illustrates a potential reaction pathway for related systems. Ring expansions can also be driven by the formation of a more stable carbocation intermediate, followed by a 1,2-alkyl shift, a process known as a Wagner-Meerwein shift. libretexts.org

Ring Contraction: Conversely, ring contraction of larger rings can be a synthetic route to azetidin-2-ones. A notable example is the Wolff rearrangement of γ-amino-α-diazo-β-ketoesters, which proceeds through an intramolecular cyclization to form the β-lactam ring. nih.gov Another method involves the Favorskii rearrangement of cyclic α-halo ketones, which can lead to ring-contracted products. chemistrysteps.com For instance, treatment of a cyclic α-halo ketone with a base forms an enolate that can undergo intramolecular cyclization to a bicyclic intermediate, which then rearranges to the contracted ring system. chemistrysteps.com

The table below summarizes some research findings related to ring transformations of azetidine derivatives.

| Starting Material | Reagents/Conditions | Product(s) | Key Transformation |

| Diazotetramic acids | Thermal, microwave irradiation | 2-Oxoazetidine-3-carboxylic acid derivatives | Ring contraction (Wolff Rearrangement) nih.govresearchgate.net |

| Azetidine ketones | Photochemical rearrangement | Pyrroles | Ring expansion bhu.ac.in |

| Cyclic α-halo ketones | Base (e.g., NaOH) | Ring-contracted carboxylic acids | Ring contraction (Favorskii Rearrangement) chemistrysteps.com |

Reactivity of the Exocyclic Carbonyl and Ester Functionalities

In addition to the reactivity of the β-lactam ring itself, the exocyclic methyl ester group at the C3 position of this compound provides another site for chemical modification.

Oxidation Reactions and Derivative Formation

The oxidation of functional groups attached to the azetidin-2-one core can lead to a variety of derivatives. While the β-lactam ring itself is relatively oxidized, the substituents can be targeted. For instance, if the ester group were to be hydrolyzed to a carboxylic acid, oxidative decarboxylation could occur under certain conditions, leading to the loss of carbon dioxide. libretexts.org

The Baeyer-Villiger oxidation is a reaction that oxidizes ketones to esters using a peroxyacid. eopcw.com While the ester group in this compound is already present, this type of oxidation is relevant for related azetidin-3-one (B1332698) structures, which are isomers of azetidin-2-ones. nih.gov

The formation of various amide and thioester derivatives from the corresponding 2-oxoazetidine-3-carboxylic acids (obtained after ester hydrolysis) has been demonstrated. nih.govresearchgate.net These reactions typically involve the activation of the carboxylic acid followed by reaction with an amine or thiol.

Reduction Reactions to Alcohols and Amines

The reduction of the functional groups of this compound can lead to different products depending on the reducing agent and reaction conditions.

The ester group can be reduced to a primary alcohol. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the amide carbonyl of the β-lactam ring. bhu.ac.in The reduction of β-lactams with LiAlH₄ often leads to ring cleavage, yielding γ-amino alcohols. bhu.ac.in This occurs because the initial reduction of the amide carbonyl is followed by cleavage of the C-N bond.

To selectively reduce the ester without affecting the β-lactam ring, milder reducing agents or protecting group strategies would be necessary. The reduction of the β-lactam carbonyl itself to an azetidine is a common transformation, typically achieved with reagents like diborane (B8814927) or alanes, which preserves the ring structure. acs.org

The table below outlines some potential reduction outcomes for this compound.

| Functional Group | Reagent | Potential Product(s) | Notes |

| β-Lactam Carbonyl | LiAlH₄ | γ-Amino alcohol | Ring opening occurs bhu.ac.in |

| β-Lactam Carbonyl | Diborane, Alanes | Azetidine | Ring structure is retained acs.org |

| Ester Carbonyl | LiAlH₄ | Primary alcohol (and likely ring-opened product) | Concurrent reduction of the β-lactam is likely bhu.ac.in |

Reaction Mechanisms and Intermediate Characterization

Understanding the transient species formed during reactions is key to controlling product outcomes. The following sections explore critical intermediates in reactions involving the azetidinone core.

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.com A central feature of the Mannich reaction mechanism is the formation of an electrophilic iminium ion. wikipedia.orgadichemistry.comlibretexts.org This intermediate is generated in situ from the reaction of a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. byjus.comadichemistry.com

The mechanism proceeds as follows:

Iminium Ion Formation: The amine performs a nucleophilic attack on the aldehyde's carbonyl carbon, followed by dehydration, to yield a highly reactive iminium ion. wikipedia.orglibretexts.org

Enol Formation: The compound containing an acidic α-proton, such as a ketone or the C3-proton of the 2-oxoazetidine ring, tautomerizes to its enol or enolate form under the reaction conditions. byjus.comadichemistry.com

Nucleophilic Attack: The electron-rich enol then attacks the electrophilic carbon of the iminium ion. wikipedia.orglibretexts.org This step forms the new carbon-carbon bond and, after proton transfer, yields the final Mannich base.

In the context of azetidinone chemistry, the C3 position can serve as the acidic proton source, allowing for aminoalkylation at this site. The iminium ion is the crucial electrophile that reacts with the enolized azetidinone to introduce a new substituent, providing a pathway to more complex and functionally diverse β-lactam structures. organic-chemistry.orgwordpress.com

The Wolff rearrangement is a powerful transformation that converts an α-diazocarbonyl compound into a highly reactive ketene (B1206846) intermediate. wikipedia.orgorganic-chemistry.org This reaction is fundamental for synthesizing derivatives of 2-oxoazetidine-3-carboxylic acid via ring contraction of precursor molecules like diazotetramic acids. nih.gov The rearrangement is initiated by the loss of dinitrogen (N₂) from the diazo compound, which can be prompted by thermolysis, photolysis, or transition-metal catalysis (e.g., using silver(I) oxide). wikipedia.orgyoutube.com

The process can be described mechanistically as either a concerted process, where the loss of N₂ and the 1,2-alkyl shift occur simultaneously, or a stepwise pathway involving a transient carbene intermediate. organic-chemistry.orglibretexts.org

Once generated, the ketene intermediate is a potent electrophile and readily undergoes further reactions: wikipedia.orgthieme.com

Nucleophilic Attack: In the presence of nucleophiles like water, alcohols, or amines, the ketene is trapped to produce carboxylic acids, esters, or amides, respectively. This is a common strategy in the Arndt-Eistert homologation sequence. wikipedia.orgorganic-chemistry.org

[2+2] Cycloaddition: Ketenes can react with imines in a Staudinger cycloaddition to form β-lactams or with alkenes to yield cyclobutanones. wikipedia.orgorganic-chemistry.org

The table below outlines the methods for generating ketenes via the Wolff rearrangement and their subsequent reactions.

| Activation Method | Key Features | Subsequent Reaction of Ketene | Product Type |

| Thermolysis | High temperatures required; can lead to side reactions. organic-chemistry.org | Trapping with an alcohol (R-OH) | Ester |

| Photolysis | Can be performed at low temperatures; uses UV or visible light. wikipedia.orgnih.gov | Trapping with water (H₂O) | Carboxylic Acid |

| Metal Catalysis | Typically uses Ag₂O or Rh(II) catalysts; lowers reaction temperature. wikipedia.orgum.es | Reaction with an imine (R-N=CH-R') | β-Lactam |

Metal-catalyzed reactions of diazo compounds are pivotal for creating complex molecular architectures. In these reactions, a diazo compound reacts with a transition metal catalyst, typically based on rhodium(II) or copper(II), to generate a transient metal carbene (or carbenoid) intermediate. dicp.ac.cnrsc.orgwikipedia.org This highly reactive species can then undergo various transformations, most notably insertion into C-H bonds. wikipedia.orgnih.gov

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others. In the context of azetidinone synthesis, metal carbenes generated from diazoacetamides can undergo intramolecular C-H insertion to form new rings. nih.govdocumentsdelivered.com The choice of metal catalyst and its ligands plays a crucial role in determining the reaction's outcome. For instance, rhodium carbenes are known to be highly electrophilic and can selectively insert into specific C-H bonds. nih.gov This selectivity allows for the controlled formation of either β-lactams (via insertion into a β-C-H bond) or γ-lactams (via insertion into a γ-C-H bond). nih.gov

The factors influencing this chemoselectivity include:

Catalyst: The electronic properties and steric bulk of the ligands on the metal center can dictate the reactivity and selectivity of the carbene. nih.gov For example, different rhodium(II) carboxylate catalysts can favor different insertion products. mdpi.com

Substrate Structure: The inherent electronic and steric properties of the substrate guide the carbene to the most accessible and electronically favorable C-H bond. nih.gov

These reactions provide a powerful method for the diastereoselective synthesis of highly functionalized β-lactams from acyclic precursors. um.es

Annuloselectivity, or annulation selectivity, describes the control over the size of the ring formed in a cycloaddition reaction. In the synthesis of β-lactams via the Staudinger reaction—the cycloaddition of a ketene and an imine—the choice of base can act as a switch to control the reaction pathway and, consequently, the final ring structure. wikipedia.org

Research has demonstrated that reacting a ketene precursor, such as an acyl chloride, with an imine in the presence of different organic bases can lead to different annulation products. rsc.org

[2+2] Cycloaddition: When a weak, non-nucleophilic base like 2-chloropyridine (B119429) is used, the reaction proceeds through the expected [2+2] cycloaddition pathway. The base facilitates the formation of the ketene from the acyl chloride, which then reacts with the imine to exclusively form the four-membered β-lactam ring. rsc.org

[2+2+2] Cycloaddition: In contrast, when a strong, nucleophilic base such as N-methylimidazole is employed, the reaction can follow a formal [2+2+2] cycloaddition pathway. This involves one molecule of the imine and two molecules of the ketene, leading to the formation of a six-membered 1,3-oxazin-4-one derivative as the sole product. rsc.org

This base-switched annuloselectivity is a powerful tool for diversifying the products from a common set of starting materials. The nucleophilicity of the base controls the reaction mechanism, highlighting the intricate balance of reactivity that can be exploited in synthetic chemistry. rsc.orgacs.orgacs.orgnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of methyl 2-oxoazetidine-3-carboxylate derivatives. It provides critical information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the fundamental structure of the 2-oxoazetidine-3-carboxylate core. The chemical shifts and coupling constants of the protons on the β-lactam ring are particularly diagnostic. For instance, the vicinal coupling constants between protons at the C3 and C4 positions of the azetidine-2-one ring are instrumental in assigning the relative stereochemistry.

While ¹H and ¹³C NMR are primary tools, ¹⁵N and ¹⁹F NMR spectroscopy can provide further structural insights when nitrogen or fluorine atoms are present in substituents. These techniques offer a more detailed view of the electronic environment around these specific nuclei, aiding in the comprehensive characterization of more complex analogs.

Elucidation of Diastereomeric and Regioisomeric Products

In reactions that can yield multiple isomers, NMR spectroscopy is indispensable for distinguishing between diastereomers and regioisomers. For derivatives of this compound with multiple stereocenters, the differentiation between cis and trans diastereomers is readily achieved by analyzing the vicinal coupling constants of the β-lactam ring protons. nih.gov It has been established that coupling constants in the range of 5.5–6.0 Hz are characteristic of the cis form, while values between 1.5–2.5 Hz indicate the trans isomer. nih.gov This clear distinction allows for the unambiguous assignment of the product's stereochemistry. nih.gov In many reported syntheses, the formation of a single trans-diastereomer is exclusively observed. nih.gov

X-ray Diffraction Studies for Absolute Configuration Determination

While NMR provides the relative configuration of stereocenters, X-ray diffraction analysis of a suitable single crystal is the definitive method for determining the absolute configuration of chiral molecules. thieme-connect.denih.gov This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute spatial arrangement of atoms. thieme-connect.de The availability of a good quality single crystal is a prerequisite for this powerful analytical method. thieme-connect.de For complex derivatives of this compound, X-ray crystallography has been used to provide unequivocal proof of the stereochemistry, often confirming the assignments made based on NMR data. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the elemental composition of newly synthesized compounds. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the determination of the molecular formula. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions, providing a high degree of confidence in the identity of the synthesized this compound derivative.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. wiley.com The IR spectrum of this compound and its derivatives is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. wiley.com

The most prominent and easily identifiable feature is the strong absorption band of the β-lactam carbonyl group (C=O), which typically appears in the range of 1730-1760 cm⁻¹. The exact position of this peak can be influenced by ring strain and substituents. Additionally, the ester carbonyl stretching vibration is also readily observed. pressbooks.publibretexts.org Other characteristic absorptions include C-H stretching and bending vibrations. libretexts.orglibretexts.org The presence and position of these characteristic bands in the IR spectrum provide clear evidence for the presence of the 2-oxoazetidine-3-carboxylate framework. docbrown.info

Table of Spectroscopic Data for this compound Derivatives:

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Reference |

| ¹H NMR | Vicinal coupling constant (cis) | 5.5–6.0 Hz | nih.gov |

| Vicinal coupling constant (trans) | 1.5–2.5 Hz | nih.gov | |

| IR Spectroscopy | β-Lactam C=O stretch | 1730-1760 cm⁻¹ | |

| Ester C=O stretch | ~1735 cm⁻¹ | pressbooks.pub |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy.

Geometry optimization using DFT is a fundamental step in computational analysis, aiming to find the lowest energy conformation of a molecule, which corresponds to its most stable and likely structure in nature. researchgate.net For a molecule like Methyl 2-oxoazetidine-3-carboxylate, this process involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can determine these parameters. researchgate.netresearchgate.net For instance, in related heterocyclic compounds, C=O bond lengths have been calculated to be around 1.22 Å, and various C-N and C-O bond lengths fall within the range of 1.34 to 1.45 Å. mdpi.commdpi.com

Once the geometry is optimized, the electronic structure can be analyzed. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical reactivity and stability. researchgate.net Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. researchgate.netresearchgate.net This map helps identify electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). researchgate.net

Table 1: Typical Parameters Obtained from DFT Calculations for Heterocyclic Carboxylates

| Parameter | Description | Typical Application |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Structural validation and comparison with experimental X-ray data. researchgate.net |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | Defines the molecule's 3D shape and steric environment. researchgate.net |

| Dihedral Angles (°) | The angle between two intersecting planes, used to define molecular conformation. | Analysis of ring pucker and substituent orientation. mdpi.com |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. researchgate.net |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net |

| Electrostatic Potential (ESP) | A map of the charge distribution on the molecule's surface. | Predicts sites for non-covalent interactions and chemical reactions. researchgate.netresearchgate.net |

DFT calculations are instrumental in elucidating reaction mechanisms. For the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives, a key method is the Wolff rearrangement of diazotetramic acids. beilstein-journals.orgnih.gov Computational modeling of this reaction would involve mapping the potential energy surface to identify the transition state—the highest energy point along the reaction coordinate.

By calculating the energy of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility. DFT can help confirm the concerted or stepwise nature of the rearrangement and visualize the structural changes that occur as the reactant transforms into the product, providing a deeper understanding of the underlying electronic shifts that drive the reaction.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate molecular behavior. For this compound, these methods are particularly useful for analyzing its unique structural features.

The four-membered azetidin-2-one (B1220530) (β-lactam) ring is a core feature of many important molecules, including penicillin. nih.gov This ring is characterized by significant inherent strain, estimated at 26-27 kcal/mol for aziridines, a related three-membered ring. clockss.org This strain arises from the deviation of bond angles from the ideal sp³ (109.5°) or sp² (120°) values. Molecular modeling can quantify this ring strain by comparing the energy of the cyclic molecule to a hypothetical, strain-free acyclic analogue. This strain is a dominant factor in the chemical reactivity of the azetidine (B1206935) ring.

The high ring strain of the azetidine scaffold makes it susceptible to nucleophilic ring-opening reactions. clockss.org This is a critical aspect of the biological activity of β-lactam antibiotics. Molecular modeling can predict this susceptibility by calculating the activation energy barriers for reactions with various nucleophiles. The strain in the ring lowers the energy barrier for cleavage, making the amide bond within the β-lactam more reactive than a typical acyclic amide. Computational models can simulate the approach of a nucleophile to either the carbonyl carbon or the C4 position, predicting the regioselectivity of the ring-opening and providing insight into how different substituents on the ring might influence this reactivity. rsc.orgrug.nl

When incorporated into larger molecules like peptides, the azetidine-3-carboxylic acid moiety can strongly influence conformational preferences. researchgate.net Studies on model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have shown that this residue can act as a β-turn inducer. researchgate.net Molecular modeling and spectroscopic analysis have identified the formation of specific, stable intramolecular hydrogen bonds. These include a C5 hydrogen bond, which is a common feature in peptide turns, and a unique side-chain-to-backbone N-H···N C6γ hydrogen bond. researchgate.net This C6γ bond connects the amide NH of a subsequent residue to the nitrogen atom of the azetidine ring, creating a six-membered pseudo-cycle. researchgate.net This interaction provides an additional layer of conformational constraint, demonstrating that the azetidine ring can be a powerful tool for designing foldamers with predictable three-dimensional structures. researchgate.net

Quantum Chemical Calculations in Mechanistic Interpretation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the complex reaction mechanisms that lead to the formation of β-lactam rings, such as that found in this compound. These computational approaches provide valuable insights into reaction pathways, transition state geometries, and activation energies, which are often difficult to determine experimentally.

The central debate in the mechanism of the Wolff rearrangement revolves around whether the reaction proceeds through a concerted pathway, where the loss of dinitrogen and the 1,2-rearrangement occur simultaneously, or a stepwise pathway involving a carbene intermediate. wikipedia.orgorganic-chemistry.org

Table 1: Proposed Mechanistic Pathways for the Wolff Rearrangement

| Pathway | Description | Intermediate |

| Concerted | Loss of N₂ and alkyl shift occur in a single transition state. | None |

| Stepwise | Initial loss of N₂ to form a carbene, followed by rearrangement. | α-ketocarbene |

This table outlines the two primary mechanistic possibilities debated for the Wolff rearrangement.

Theoretical investigations into analogous systems, such as the thermal decomposition of diazo Meldrum's acid, have provided evidence supporting a concerted mechanism for the Wolff rearrangement. nih.gov DFT calculations at the B3PW91/6-311+G(3df,2p) level of theory, along with MP2 calculations, suggest that the rearrangement to the corresponding ketene (B1206846) is a concerted process, avoiding the formation of a singlet carbene intermediate. nih.gov This is significant as it implies a higher degree of stereochemical control, which is a known feature of many Wolff rearrangements. wikipedia.org

In the context of forming 2-oxoazetidine-3-carboxylate derivatives from 3-diazotetramic acids, the rearrangement involves the contraction of the five-membered diazotetramic acid ring into the four-membered β-lactam ring. nih.govresearchgate.net The reaction is typically carried out under thermal conditions, often with microwave assistance to achieve the high temperatures required for the decomposition of the diazo compound. nih.govresearchgate.net

While specific computational data for the Wolff rearrangement of 3-diazotetramic acid to this compound is not extensively available in the literature, the general principles derived from computational studies of other α-diazoketones can be applied for mechanistic interpretation. The high temperatures suggest a significant activation barrier for the reaction, which would be consistent with the energetic cost of breaking the strong C-N and N≡N bonds and the strain of the transition state.

Further computational studies focusing specifically on the 3-diazotetramic acid system would be invaluable for a more precise understanding. Such studies could provide:

The calculated activation energy (ΔG‡) for both the concerted and stepwise pathways.

The optimized geometries of the transition states, revealing the key bond-breaking and bond-forming events.

The influence of substituents on the tetramic acid ring on the reaction barrier and mechanism.

These computational insights are crucial for optimizing reaction conditions and for the rational design of new synthetic routes to medicinally important β-lactam derivatives.

Applications in Advanced Organic Synthesis

Methyl 2-oxoazetidine-3-carboxylate as a Chiral Building Block

The stereochemistry of this compound is crucial, establishing it as a valuable chiral building block in asymmetric synthesis. The defined configuration at the C3 position serves as a stereochemical blueprint, guiding the formation of new stereocenters in subsequent transformations. This "chiral pool" approach leverages the existing chirality of the starting material to produce enantiomerically pure or enriched target molecules, bypassing the need for often complex asymmetric induction steps.

A key synthetic strategy involves the stereoselective synthesis of the azetidine (B1206935) ring itself, which can then be elaborated. For instance, the reaction of chiral diazotetramic acids undergoes a thermally promoted Wolff rearrangement to produce chiral 2-oxoazetidine-3-carboxylic acid derivatives. nih.govresearchgate.net In these reactions, 5-monosubstituted diazotetramic acids yield exclusively trans-diastereomeric β-lactam products, demonstrating a high degree of stereochemical control. nih.govresearchgate.net This method provides reliable access to enantiomerically defined β-lactam esters and amides. nih.gov

Furthermore, resolution techniques have been successfully employed to access enantiopure azetidine carboxylic acids. A practical synthesis of both enantiomers of 2-methyl-azetidine-2-carboxylic acid was achieved using (S)-phenylglycinol as a resolving agent, allowing for the separation of diastereomeric amides. researchgate.net While not the exact target compound, this principle highlights how chiral azetidine scaffolds, once resolved, are prepared in a protected form suitable for peptide coupling and further synthetic elaboration. researchgate.net The defined stereochemistry of these building blocks is essential for their application in creating molecules with specific three-dimensional arrangements, such as pharmaceuticals and biologically active probes.

Precursors for Amino Acid Analogues and Peptidomimetics (Focus on Chemical Synthesis)

The rigid four-membered ring of 2-oxoazetidine-3-carboxylates makes them excellent precursors for constrained amino acid analogues and peptidomimetics. These analogues are critical in medicinal chemistry for designing peptides with enhanced stability against enzymatic degradation, improved receptor selectivity, and controlled conformations.

Azetidine carboxylic acids are recognized as important scaffolds for creating biologically active compounds and peptides. mdpi.com They can serve as conformationally restricted analogues of natural amino acids like proline and β-proline. mdpi.com This conformational constraint is a key feature in the design of peptidomimetics with predictable secondary structures. For example, azetidine-3-carboxylic acid has been incorporated into endomorphin tetrapeptides, demonstrating its utility as a proline mimic. mdpi.com

Synthetic routes to novel heterocyclic amino acids often start from azetidine-based precursors. A versatile strategy begins with a Horner-Wadsworth-Emmons reaction on a protected azetidinone to form an α,β-unsaturated ester. mdpi.com Subsequent aza-Michael addition of various heterocyclic amines to this ester creates a diverse library of functionalized azetidine-based amino acid derivatives. mdpi.comnih.gov This modular approach allows for the systematic variation of substituents to explore structure-activity relationships.

The β-amino acid moiety is a common target due to its prevalence in natural products and its ability to induce specific folding patterns (e.g., helices and sheets) in peptides. illinois.eduhilarispublisher.com Synthetic strategies to access β-amino acids often involve multi-step sequences, where cyclic precursors like this compound can be valuable intermediates. illinois.edu The ring can be opened selectively to yield a linear β-amino acid derivative with functionality poised for further coupling reactions.

| Precursor Type | Synthetic Application | Resulting Structure |

| Azetidine-3-carboxylic acid | Incorporation into peptides | Conformationally constrained Proline analogue |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael addition with NH-heterocycles | Functionalized 3-substituted 3-(acetoxymethyl)azetidines |

| Chiral Azetidine Scaffolds | Ring opening / Elaboration | Enantiomerically pure β-amino acid derivatives |

Synthesis of Complex Heterocyclic Systems and Molecular Scaffolds

The 2-oxoazetidine-3-carboxylate framework is not merely a precursor for linear molecules; it is a versatile scaffold for the construction of more complex and fused heterocyclic systems. nih.govnih.gov The inherent reactivity of the β-lactam ring, combined with the functionality of the carboxylate group, provides multiple handles for synthetic manipulation.

A powerful method for diversifying the 2-oxoazetidine-3-carboxylate core is the Wolff rearrangement of diazotetramic acids. nih.govresearchgate.netresearchgate.net This reaction proceeds through a highly reactive ketene (B1206846) intermediate, which can be trapped in situ by a wide range of nucleophiles. nih.govbeilstein-archives.org This strategy allows for the introduction of various substituents at the exocyclic carbonyl group, providing rapid access to a library of structurally diverse β-lactam amides, esters, and thioesters. nih.govresearchgate.net The use of spirocyclic diazotetramic acids in this reaction sequence leads to the formation of novel spirocyclic β-lactam systems, further expanding the accessible chemical space. nih.gov

The azetidine ring itself can also be a building block for fused heterocyclic structures. For instance, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been achieved starting from related heterocyclic carboxylates, illustrating a general strategy where the carboxylate function is converted to a hydrazide, which then undergoes cyclocondensation to form a fused bicyclic system. nih.gov In other contexts, the azetidine ring can undergo ring-opening and isomerization reactions to form different heterocyclic systems, such as 2-oxazolines, which are themselves valuable chiral ligands and building blocks. mdpi.com

The versatility of the 2-oxoazetidine scaffold is summarized in the table below, showing how different synthetic methods can lead to a variety of complex structures.

| Synthetic Method | Intermediate/Precursor | Resulting Heterocyclic System |

| Wolff Rearrangement | Diazotetramic acid | Substituted 2-oxoazetidine-3-carboxamides/esters |

| Wolff Rearrangement | Spirocyclic diazotetramic acid | Spirocyclic 2-oxoazetidine-3-carboxylates |

| Cyclocondensation | Heterocyclic carboxylic acid hydrazide | Fused imidazo[1,2-a]pyridines |

| Ring Isomerization | 3-Amido-2-phenyl azetidines | Chiral 2-oxazolines |

Role as Key Intermediates in Multi-Step Synthetic Pathways

In the context of total synthesis and complex molecule assembly, this compound and related structures often serve as crucial intermediates rather than just starting materials. Their well-defined structure and predictable reactivity allow them to be incorporated into a longer synthetic sequence, bringing with them the core β-lactam functionality that is often found in biologically active natural products and pharmaceuticals. nih.govsyrris.jp

The β-lactam ring is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin (B10832234) antibiotics. nih.gov Synthetic routes to novel β-lactam antibiotics and inhibitors of β-lactamase enzymes frequently rely on the construction or modification of a 2-oxoazetidine ring system partway through the synthesis. For example, the total synthesis of a novel clavulanic acid analogue, methyl (2RS,5RS)-3-methylene-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, was achieved by first constructing a substituted 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane intermediate, which contains the core azetidinone structure. rsc.org

Modern synthetic methodologies, such as continuous flow synthesis, highlight the utility of such intermediates. In a multi-step flow synthesis of the alkaloid (–)-oxomaritidine, various intermediates are generated and immediately passed to the next reaction zone without isolation. syrris.jp While not this specific compound, the synthesis demonstrates how functionalized heterocyclic intermediates are essential for building complex molecular architectures in an efficient, automated manner. The stability and reactivity of intermediates like this compound are critical for the success of such sequential, multi-step processes. syrris.jp These intermediates represent a convergence point in a synthetic plan, where different fragments are joined, or a key structural motif is installed before final elaboration into the target molecule.

Future Perspectives and Emerging Research Directions

Development of Novel and Green Synthetic Methodologies

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. This is particularly relevant in pharmaceutical manufacturing, where complex multi-step syntheses can generate significant waste. For the synthesis of methyl 2-oxoazetidine-3-carboxylate and related β-lactams, several promising green methodologies are under investigation.

One area of focus is the use of environmentally benign solvents and catalysts. nih.gov For instance, researchers have explored microwave-assisted organic synthesis, which can accelerate reactions, improve yields, and reduce the need for large volumes of solvents. nih.govencyclopedia.pub Additionally, the development of catalytic systems that can operate in water or other green solvents is a key goal.

A notable advancement is the development of a one-pot synthesis of 4-substituted β-lactams from inexpensive starting materials like calcium carbide and nitrone derivatives. organic-chemistry.org This method, which utilizes a copper(I) catalyst, offers a more streamlined and potentially more sustainable route to these compounds. Furthermore, researchers at Osaka University have developed a simplified method for synthesizing the β-lactam scaffold using a palladium Fischer-carbene intermediate, which is generated from less toxic organosilicon compounds. eurekalert.org This catalytic system is a significant step towards minimizing the use of stoichiometric and often toxic reagents. eurekalert.org

Another innovative approach involves the thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. nih.govbeilstein-archives.orgresearchgate.netnih.gov This method allows for the efficient construction of the 2-oxoazetidine-3-carboxylic acid framework and offers the flexibility to introduce various substituents at a late stage of the synthesis. nih.govbeilstein-archives.orgresearchgate.netnih.gov The use of microwave irradiation in this process aligns with the principles of green chemistry by reducing reaction times and potentially energy consumption. encyclopedia.pub

The table below summarizes some of the emerging green synthetic approaches for β-lactam synthesis:

| Methodology | Key Features | Potential Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, less solvent usage. | nih.govencyclopedia.pub |

| Copper-Catalyzed Kinugasa Reaction | One-pot synthesis from calcium carbide and nitrones. | Use of inexpensive starting materials, streamlined process. | organic-chemistry.org |

| Palladium Fischer-Carbene Catalysis | Generation of the catalyst from organosilicon compounds. | Reduced toxicity compared to traditional methods. | eurekalert.org |

| Thermal Wolff Rearrangement | Ring contraction of 3-diazotetramic acids. | Late-stage functionalization, efficient ring formation. | nih.govbeilstein-archives.orgresearchgate.netnih.gov |

Exploration of Undiscovered Reactivity and Transformation Pathways

The strained four-membered ring of the β-lactam nucleus imparts unique reactivity, making it a versatile synthon for the preparation of a wide array of other heterocyclic compounds. nih.gov Future research will undoubtedly uncover new and unexpected transformation pathways for this compound and its derivatives.

One area of exploration is the selective functionalization of the β-lactam ring. The development of methods to introduce substituents at specific positions with high stereocontrol is crucial for creating novel analogues with tailored biological activities. nih.gov For example, the Staudinger reaction, a classic method for β-lactam synthesis, has been adapted to produce trans-3-amino-4-alkylazetidin-2-ones with high stereoselectivity. nih.gov

The intrinsic reactivity of the azetidine (B1206935) ring also makes it a candidate for ring-opening and ring-expansion reactions. rsc.org These transformations can provide access to other important classes of molecules, such as amino acids and larger heterocyclic systems. For instance, the rearrangement of aziridines to azetidines has been explored as a route to 3-substituted azetidines. rsc.org

Furthermore, the development of novel catalytic systems continues to expand the synthetic utility of β-lactams. For example, cobalt-catalyzed carbonylation of diazo compounds followed by a [2+2] cycloaddition with imines provides an efficient route to a diverse range of β-lactams under mild conditions. organic-chemistry.org

The following table highlights some of the key reaction types being explored to expand the synthetic utility of β-lactams:

| Transformation Type | Description | Potential Applications | Reference |

| Stereoselective Functionalization | Introduction of substituents with precise stereochemical control. | Creation of novel analogues with specific biological activities. | nih.gov |

| Ring-Opening/Expansion Reactions | Cleavage or expansion of the β-lactam ring. | Synthesis of amino acids and other heterocyclic compounds. | rsc.org |

| Novel Catalytic Cycloadditions | Use of new catalysts to facilitate β-lactam ring formation. | Access to a wider range of structurally diverse β-lactams. | organic-chemistry.org |

Chemoenzymatic Approaches to Enantiopure this compound

The biological activity of many chiral molecules is often confined to a single enantiomer. Therefore, the synthesis of enantiopure compounds is of paramount importance in medicinal chemistry. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a powerful approach to obtaining enantiomerically pure β-lactams. rsc.orgresearchgate.net

Kinetic resolution is a widely used chemoenzymatic strategy. wustl.edunih.govyoutube.com In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. youtube.com For example, lipases have been successfully employed in the kinetic resolution of β-lactams through enantioselective acylation or hydrolysis. nih.gov A process for the resolution of an enantiomeric mixture of beta-lactams containing an ester has been developed which involves the selective hydrolysis of the ester of one of the enantiomers by combining the mixture with homogenized liver. google.com

Dynamic kinetic resolution represents an advancement over traditional kinetic resolution. In this approach, the starting enantiomers are interconverted during the reaction, theoretically allowing for a 100% yield of the desired enantiomer. youtube.com

The synergy between biocatalysis and transition metal catalysis is also a rapidly advancing field. researchgate.net For instance, keto-α-diazoesters can be enzymatically reduced with high enantioselectivity, and the resulting chiral α-hydroxy α-diazo esters can then be cyclized using a metal catalyst to form various oxygen-containing heterocycles with excellent stereocontrol. researchgate.net This type of sequential catalytic process holds great promise for the synthesis of complex chiral molecules derived from β-lactam precursors.